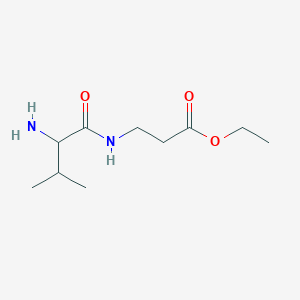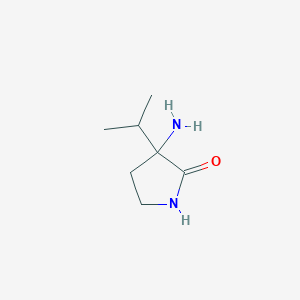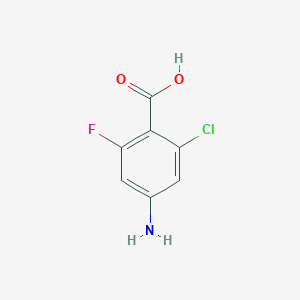
Ethyl 3-(2-amino-3-methylbutanamido)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-amino-3-methylbutanamido)propanoate is an organic compound with a complex structure that includes an ester and an amide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-amino-3-methylbutanamido)propanoate typically involves the reaction of ethyl acrylate with 2-amino-3-methylbutanamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as trifluoromethanesulfonic acid and an inert atmosphere like nitrogen to prevent unwanted side reactions . The reaction mixture is heated to a temperature range of 120-160°C for 16-20 hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2-amino-3-methylbutanamido)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Amidation: The amide group can participate in amidation reactions to form more complex amides.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Amidation: Requires the presence of coupling agents like EDCI or DCC in an organic solvent.
Substitution: Often involves reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Hydrolysis: Produces ethyl alcohol and 3-(2-amino-3-methylbutanamido)propanoic acid.
Amidation: Forms more complex amides depending on the reactants used.
Substitution: Yields substituted amines or amides based on the nucleophile employed
Aplicaciones Científicas De Investigación
Ethyl 3-(2-amino-3-methylbutanamido)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl 3-(2-amino-3-methylbutanamido)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The ester and amide groups play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(4-amino-3-methylbutanamido)propanoate: Similar structure but with a different substitution pattern on the amino group.
Ethyl 3-amino-3-(2-methylphenyl)propanoate: Contains a phenyl group instead of an aliphatic chain.
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: A more complex structure with additional aromatic rings.
Uniqueness
Ethyl 3-(2-amino-3-methylbutanamido)propanoate is unique due to its specific combination of ester and amide functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Propiedades
Fórmula molecular |
C10H20N2O3 |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
ethyl 3-[(2-amino-3-methylbutanoyl)amino]propanoate |
InChI |
InChI=1S/C10H20N2O3/c1-4-15-8(13)5-6-12-10(14)9(11)7(2)3/h7,9H,4-6,11H2,1-3H3,(H,12,14) |
Clave InChI |
PMTDAQBIGYAIKR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCNC(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,10S,11S,12R)-N-(3,4-dimethylphenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B13511723.png)
![2-[2-(Aminomethyl)pyridin-4-yl]acetic acid](/img/structure/B13511735.png)


![N-[1-(naphthalen-1-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B13511753.png)
![5-[(Tert-butoxycarbonylamino)methyl]-2-ethyl-pyrazole-3-carboxylic acid](/img/structure/B13511754.png)
![3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13511755.png)
![rac-2-[(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl]acetic acid](/img/structure/B13511762.png)



![5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylicacid](/img/structure/B13511781.png)


